2-((4-Nitrobenzylidene)amino)-4,5-diphenylfuran-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((4-Nitrobenzylidene)amino)-4,5-diphenylfuran-3-carbonitrile is a Schiff base compound known for its diverse chemical properties and potential applications in various fields. Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds, and they often exhibit interesting biological and chemical activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Nitrobenzylidene)amino)-4,5-diphenylfuran-3-carbonitrile typically involves the condensation reaction between 4-nitrobenzaldehyde and an appropriate amine under controlled conditions. The reaction is usually carried out in a solvent such as methanol or ethanol, with the addition of a base like potassium hydroxide to facilitate the condensation process .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring purity, and implementing safety measures to handle the reagents and products.
Chemical Reactions Analysis
Types of Reactions
2-((4-Nitrobenzylidene)amino)-4,5-diphenylfuran-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under certain conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the nitro group to an amine group, altering the compound’s properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation might produce different oxygenated compounds .
Scientific Research Applications
Chemistry: It serves as a precursor for synthesizing other complex molecules and can be used in studying reaction mechanisms.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-((4-Nitrobenzylidene)amino)-4,5-diphenylfuran-3-carbonitrile involves its interaction with various molecular targets. For instance, it can inhibit specific enzymes by binding to their active sites, thereby affecting their activity. The compound’s nitro group plays a crucial role in its reactivity, participating in redox reactions that can lead to the formation of reactive oxygen species .
Comparison with Similar Compounds
Similar Compounds
4-((4-Nitrobenzylidene)amino)phenol: Another Schiff base with similar structural features and biological activities.
2-((4-Nitrobenzylidene)amino)acetic acid:
Uniqueness
2-((4-Nitrobenzylidene)amino)-4,5-diphenylfuran-3-carbonitrile stands out due to its unique furan ring structure, which imparts distinct chemical and biological properties. This structural feature differentiates it from other Schiff bases and contributes to its versatility in various applications.
Properties
CAS No. |
18031-67-9 |
---|---|
Molecular Formula |
C24H15N3O3 |
Molecular Weight |
393.4 g/mol |
IUPAC Name |
2-[(E)-(4-nitrophenyl)methylideneamino]-4,5-diphenylfuran-3-carbonitrile |
InChI |
InChI=1S/C24H15N3O3/c25-15-21-22(18-7-3-1-4-8-18)23(19-9-5-2-6-10-19)30-24(21)26-16-17-11-13-20(14-12-17)27(28)29/h1-14,16H/b26-16+ |
InChI Key |
IKQZCHVMMIOODJ-WGOQTCKBSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C(OC(=C2C#N)/N=C/C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(OC(=C2C#N)N=CC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.